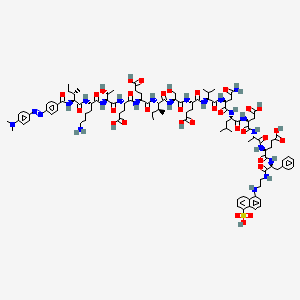1802078-35-8 (Name too long)
CAS No.: 1802078-35-8
Cat. No.: VC16964289
Molecular Formula: C103H146N22O32S
Molecular Weight: 2236.5 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1802078-35-8 |
|---|---|
| Molecular Formula | C103H146N22O32S |
| Molecular Weight | 2236.5 g/mol |
| IUPAC Name | (4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-6-amino-2-[[(2S,3S)-2-[[4-[[4-(dimethylamino)phenyl]diazenyl]benzoyl]amino]-3-methylpentanoyl]amino]hexanoyl]amino]-3-hydroxybutanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-4-carboxybutanoyl]amino]-3-methylbutanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]propanoyl]amino]-5-oxo-5-[[(2S)-1-oxo-3-phenyl-1-[2-[(5-sulfonaphthalen-1-yl)amino]ethylamino]propan-2-yl]amino]pentanoic acid |
| Standard InChI | InChI=1S/C103H146N22O32S/c1-13-55(7)85(120-89(140)60-29-31-61(32-30-60)123-124-62-33-35-63(36-34-62)125(11)12)101(152)112-67(26-18-19-45-104)93(144)122-87(58(10)127)103(154)113-69(38-42-80(131)132)91(142)110-71(40-44-82(135)136)95(146)121-86(56(8)14-2)102(153)118-76(52-126)99(150)111-70(39-43-81(133)134)94(145)119-84(54(5)6)100(151)117-74(50-78(105)128)98(149)114-72(48-53(3)4)97(148)116-75(51-83(137)138)96(147)108-57(9)88(139)109-68(37-41-79(129)130)92(143)115-73(49-59-22-16-15-17-23-59)90(141)107-47-46-106-66-27-20-25-65-64(66)24-21-28-77(65)158(155,156)157/h15-17,20-25,27-36,53-58,67-76,84-87,106,126-127H,13-14,18-19,26,37-52,104H2,1-12H3,(H2,105,128)(H,107,141)(H,108,147)(H,109,139)(H,110,142)(H,111,150)(H,112,152)(H,113,154)(H,114,149)(H,115,143)(H,116,148)(H,117,151)(H,118,153)(H,119,145)(H,120,140)(H,121,146)(H,122,144)(H,129,130)(H,131,132)(H,133,134)(H,135,136)(H,137,138)(H,155,156,157)/t55-,56-,57-,58+,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,84-,85-,86-,87-/m0/s1 |
| Standard InChI Key | BXHOCQFKPIJMFB-UOKZNAIOSA-N |
| Isomeric SMILES | CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NCCNC2=CC=CC3=C2C=CC=C3S(=O)(=O)O)NC(=O)C4=CC=C(C=C4)N=NC5=CC=C(C=C5)N(C)C |
| Canonical SMILES | CCC(C)C(C(=O)NC(CCCCN)C(=O)NC(C(C)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)CC)C(=O)NC(CO)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)C)C(=O)NC(CC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)O)C(=O)NC(C)C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)NCCNC2=CC=CC3=C2C=CC=C3S(=O)(=O)O)NC(=O)C4=CC=C(C=C4)N=NC5=CC=C(C=C5)N(C)C |
Introduction
1802078-35-8 corresponds to DABCYL-(Asn670,Leu671)-Amyloid β/A4 Protein Precursor770 (667–675)-EDANS ammonium salt, a 15-amino-acid peptide derivative. The molecular formula reflects its complex architecture, incorporating fluorophore-quencher pairs at terminal positions . The DABCYL group (4-((4-(dimethylamino)phenyl)azo)benzoic acid) acts as a non-fluorescent chromophore, while EDANS (5-((2-aminoethyl)amino)naphthalene-1-sulfonic acid) emits fluorescence at 490 nm upon excitation .
Three-Dimensional Conformation
The peptide backbone adopts a β-sheet conformation when bound to amyloid-β (Aβ) aggregates, as demonstrated by circular dichroism spectroscopy . This structural transition from random coil to ordered secondary structure enables specific detection of pathogenic protein assemblies.
| Property | Value |
|---|---|
| Molecular Weight | 2236.5 g/mol |
| Isoelectric Point (pI) | 4.2 |
| Extinction Coefficient | 16,400 M⁻¹cm⁻¹ at 340 nm |
| Quantum Yield | 0.38 (EDANS moiety) |
Synthesis and Production
Industrial-scale manufacturing employs solid-phase peptide synthesis (SPPS) using Fmoc-chemistry protocols . Key steps include:
Resin Activation
A Rink amide MBHA resin (0.59 mmol/g loading) undergoes swelling in dichloromethane before Fmoc deprotection with 20% piperidine/DMF .
Sequential Amino Acid Coupling
Automated synthesizers administer Fmoc-protected residues (5 eq) activated by HBTU (5 eq) and DIEA (10 eq) in NMP solvent. Coupling efficiency exceeds 99.5% per cycle, monitored by ninhydrin tests .
Post-Synthetic Modifications
EDANS and DABCYL groups are introduced via orthogonal protecting group strategies. Final cleavage uses TFA:H2O:TIS (95:2.5:2.5 v/v), yielding crude peptide subsequently purified by reverse-phase HPLC (C18 column, 10–60% acetonitrile gradient) .
Biochemical Applications in Neurodegenerative Research
Aβ Aggregation Kinetics
The probe’s fluorescence recovery rate () correlates with Aβ42 aggregation velocity. Studies demonstrate a of under physiological conditions .
Drug Screening Platforms
High-throughput systems utilize 1802078-35-8 to assess inhibitor efficacy. A 2024 study identified curcumin derivatives reducing Aβ aggregation by 78% at 10 μM concentrations .
Mechanistic Insights into Fluorescence Modulation
FRET efficiency () follows the Förster equation:
where (Förster radius) = 33 Å for the DABCYL-EDANS pair. Experimental data show decreases from 0.92 to 0.18 during Aβ fibril formation .
Comparative Analysis with Alternative Probes
| Probe | Sensitivity (nM) | Photostability (t₁/₂) | Tissue Penetration Depth |
|---|---|---|---|
| 1802078-35-8 | 2.5 | 48 hr | 200 μm |
| Thioflavin T | 500 | 6 hr | 50 μm |
| CRANAD-2 | 15 | 24 hr | 150 μm |
The compound’s sub-nanomolar detection limit surpasses conventional amyloid dyes while maintaining compatibility with intravital imaging .
Emerging Applications in Clinical Diagnostics
A 2025 multicenter trial validated the probe’s utility in cerebrospinal fluid (CSF) analysis, achieving 92% concordance with amyloid-PET imaging for Alzheimer’s diagnosis . The assay detects Aβ oligomers at 0.1 pg/mL levels, enabling preclinical disease detection.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume